4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Description
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS: 480423-17-4) is a halogenated and sulfonylated derivative of the pyrrolo[2,3-b]pyridine scaffold. Its molecular formula is C₁₄H₁₀BrIN₂O₂S, with a molecular weight of 477.12 g/mol . The compound features:
- Bromine at position 4,
- Iodine at position 2,
- A tosyl (p-toluenesulfonyl) protecting group at the 1-position.
The tosyl group enhances stability and serves as a leaving group for further functionalization, while the halogens (Br and I) enable cross-coupling reactions, making it valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-bromo-2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-13(16)8-11-12(15)6-7-17-14(11)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVSBRIXLHDOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653310 | |
| Record name | 4-Bromo-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480423-17-4 | |
| Record name | 4-Bromo-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
- Starting Material: 1H-pyrrolo[2,3-b]pyridine (compound 2).
- Reaction Conditions: The pyrrolopyridine is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base at low temperature (0 °C), typically in dichloromethane solvent.
- Procedure: Tosyl chloride (1.2 equivalents) is added slowly to a stirred solution of the pyrrolopyridine and base at 0 °C. The mixture is then warmed to room temperature and stirred for 1 hour.
- Workup: The reaction is quenched with water, extracted with dichloromethane, washed with brine, dried over magnesium sulfate, and purified by flash column chromatography.
- Yield: High yield reported (~99%).
- Characterization: Confirmed by ^1H NMR, ^13C NMR, and HRMS.
Directed Lithiation and Iodination to Form 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
- Reagents: n-Butyllithium (2.5 M), diisopropylamine, tetramethylethylenediamine (TMEDA), iodine.
- Reaction Conditions:
- Generate lithium diisopropylamide (LDA) in situ by adding n-butyllithium to diisopropylamine in diethyl ether at −78 °C.
- Add the 4-bromo-1-tosyl intermediate to the LDA solution at −78 °C with TMEDA to facilitate lithiation at the 2-position.
- Stir at −78 °C for 90 minutes to ensure complete lithiation.
- Add iodine to the reaction mixture at −78 °C to quench the organolithium intermediate, forming the 2-iodo substituent.
- Workup: Typical aqueous quench followed by extraction and purification.
- Outcome: Formation of this compound with good regioselectivity and yield.
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Tosylation | p-Toluenesulfonyl chloride, base | Dichloromethane | 0 °C to RT | 1 hour | Slow addition of tosyl chloride |
| Directed Lithiation | n-BuLi, diisopropylamine (LDA formation) | Diethyl ether | −78 °C | 90 min | TMEDA added to enhance lithiation |
| Iodination | Iodine | Diethyl ether | −78 °C | Short time | Quench organolithium intermediate |
- The tosyl group serves as a protecting and directing group, stabilizing the nitrogen and enabling selective lithiation at the 2-position.
- The use of LDA at low temperature ensures regioselective deprotonation without side reactions.
- TMEDA acts as a chelating ligand, increasing the reactivity and selectivity of the lithiation step.
- Electrophilic iodination with iodine provides a mild and effective method to introduce the iodine substituent at the lithiated position.
- Bromination at the 4-position is typically introduced prior to tosylation or can be present in the starting material.
- Alternative halogenation methods such as N-bromosuccinimide (NBS) or bromine in organic solvents can be used for bromination steps.
- Tosylation can also be performed under anhydrous conditions using lithium diisopropylamide (LDA) and tosyl chloride in tetrahydrofuran (THF) at temperatures ranging from −78 °C to room temperature.
- Purification typically involves column chromatography and recrystallization to achieve high purity.
| Compound | Key Reagents | Solvent | Temp (°C) | Time | Yield (%) | Key Observations |
|---|---|---|---|---|---|---|
| 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | p-Toluenesulfonyl chloride, base | Dichloromethane | 0 to RT | 1 hour | ~99 | High yield, clean tosylation |
| This compound | n-BuLi, diisopropylamine, iodine | Diethyl ether | −78 | ~90 min | Good | Regioselective lithiation/iodination |
- The preparation method aligns with procedures reported in peer-reviewed journals such as the Journal of Medicinal Chemistry (2020), which detail the lithiation and iodination of tosylated pyrrolo[2,3-b]pyridines with high regioselectivity and yield.
- Patent literature (WO2006063167A1) supports the use of tosylation and halogenation strategies for functionalizing azaindole derivatives, including pyrrolo[2,3-b]pyridines, emphasizing the use of palladium-catalyzed cross-couplings and halogenations under controlled conditions.
- These methods have been validated through extensive NMR, HRMS, and chromatographic analyses confirming the structure and purity of the final compound.
The preparation of this compound is achieved effectively via a multi-step synthetic route involving tosylation of 1H-pyrrolo[2,3-b]pyridine, followed by directed lithiation and electrophilic iodination. The use of low temperatures, strong bases, and careful reagent addition ensures high regioselectivity and yields. This compound serves as a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor development.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyrrolopyridines .
Scientific Research Applications
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors and other pharmacologically active compounds.
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is primarily related to its ability to interact with specific molecular targets. For instance, it has been used to discover inhibitors of Aurora B/C kinase, which play a crucial role in cell division and cancer progression. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the cell cycle .
Comparison with Similar Compounds
Halogenated Pyrrolo[2,3-b]pyridines
Key Observations :
- The dual halogenation (Br and I) in the target compound increases its molecular weight and reactivity compared to mono-halogenated analogs, enabling sequential cross-coupling reactions .
- Tosyl vs. Phenylsulfonyl : The tosyl group (methyl-substituted sulfonyl) offers better leaving-group ability than phenylsulfonyl, facilitating nucleophilic substitutions .
N1-Substituted Pyrrolo[2,3-b]pyridines
Key Observations :
- The tosyl group in the target compound provides superior leaving-group capability compared to alkyl or benzyl groups, enabling deprotection or further functionalization under mild conditions .
- Steric Effects : Bulky substituents (e.g., benzyl) reduce reactivity at the N1 position, whereas smaller groups (methyl) retain accessibility for downstream reactions .
Thieno[2,3-b]pyridines and Heterocyclic Analogs
Key Observations :
Biological Activity
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Formula: C14H10BrIN2O2S
- CAS Number: 480423-17-4
- Molecular Structure: The compound features a pyrrolo[2,3-b]pyridine core with bromine and iodine substituents, as well as a tosyl group that enhances its reactivity and utility in organic synthesis.
This compound primarily acts as an inhibitor of Aurora B/C kinase , which plays a crucial role in mitotic processes. Its mechanism involves:
- Targeting Aurora B/C Kinase: The compound selectively inhibits these kinases, disrupting mitotic spindle assembly and chromosome alignment, ultimately leading to apoptosis in cancer cells.
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs): It also exhibits inhibitory activity against FGFR1, FGFR2, and FGFR3. This inhibition prevents the autophosphorylation of tyrosine residues in FGFRs, blocking downstream signaling pathways that promote cell proliferation .
Anticancer Properties
Research shows that this compound has significant anticancer properties:
- Cell Proliferation Inhibition: In vitro studies demonstrate that this compound effectively inhibits the proliferation of breast cancer cells (e.g., 4T1 cell line) and induces apoptosis .
- Selectivity Against Cancer Cells: The selectivity for cancer cells over normal cells suggests a potential therapeutic window for its use in oncology.
Other Biological Activities
The compound's structural features allow it to interact with various biological targets:
- Anti-inflammatory Effects: Some derivatives have shown promising anti-inflammatory properties, suggesting potential applications beyond oncology .
Table: Summary of Biological Activities
Case Study: In Vitro Analysis
A study investigated the effects of this compound on various cancer cell lines:
- Methodology: Cancer cell lines were treated with varying concentrations of the compound.
- Results: Significant inhibition of cell proliferation was observed across multiple lines, with IC50 values indicating high potency against specific targets like FGFRs. Apoptotic markers were upregulated in treated cells, confirming the compound's ability to induce programmed cell death.
Q & A
Basic Question
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 8.3–8.4 ppm for iodinated positions) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve halogen positioning and torsional angles, critical for SAR studies .
- Mass Spectrometry : High-resolution MS validates molecular weight (463.09 g/mol) and isotopic patterns for bromine/iodine .
What role does this compound play in kinase inhibitor design?
Advanced Question
It serves as a scaffold for fibroblast growth factor receptor (FGFR) inhibitors. Modifications at positions 3 and 5 improve binding:
- Hydrogen Bonding : Introducing a trifluoromethyl group at position 5 enhances interactions with Gly485 in FGFR1’s ATP-binding pocket .
- Hydrophobic Interactions : Tosyl and aryl groups occupy hydrophobic regions, improving selectivity (IC values < 100 nM in some derivatives) .
How can discrepancies in synthetic yields be addressed?
Advanced Question
Variations in yields (e.g., 36% vs. 75% in halogenation steps) arise from:
- Reaction Scale : Smaller scales often suffer from inefficient mixing or temperature control.
- Purification Methods : Silica gel chromatography may lead to losses compared to crystallization .
- Catalyst Loading : Optimizing palladium catalyst ratios (e.g., 5 mol% Pd(PPh)) improves cross-coupling efficiency .
What computational strategies predict its biological activity?
Advanced Question
Molecular docking (e.g., AutoDock Vina) models interactions with targets like FGFR1:
- Binding Poses : The pyrrolopyridine core anchors in the hinge region, while halogen substituents fill adjacent hydrophobic pockets .
- Free Energy Calculations : MM-GBSA scoring quantifies binding affinities, guiding substituent prioritization .
How is crystallographic data for this compound refined?
Advanced Question
The SHELX suite (SHELXL/SHELXS) is standard for small-molecule crystallography:
- Data Integration : SHELXPRO processes diffraction data, resolving heavy atoms (Br, I) via Patterson maps .
- Twinned Data : SHELXL handles twinning corrections, critical for accurate thermal parameter refinement .
What structural modifications enhance anticancer activity?
Advanced Question
Sulfonamide analogues (e.g., 1-arylsulfonyl derivatives) show improved cytotoxicity:
- Morpholine/Piperazine Additions : At position 4, these groups enhance solubility and target engagement (e.g., IC = 1.2 µM against MCF-7 cells) .
- Halogen Retention : Bromine/iodine maintain π-stacking with DNA in topoisomerase inhibition assays .
How do halogen substituents affect photophysical properties?
Advanced Question
- Heavy Atom Effect : Iodine increases spin-orbit coupling, enhancing intersystem crossing for potential use in PDT .
- Electron Density : Bromine withdraws electron density, redshifted absorbance (λ ~ 320 nm) compared to non-halogenated analogues .
What is the role of the tosyl group in synthetic applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
